1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone
Overview
Description
1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone is an organic compound with the molecular formula C18H14N2OS It is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone typically involves the reaction of 2-mercaptopyrimidine with benzoin in the presence of a base. The reaction proceeds through the formation of a thioether linkage between the pyrimidine and the benzoin moieties. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone involves its interaction with various molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The compound may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1,2-Diphenyl-2-(thiazol-2-ylsulfanyl)ethanone: Contains a thiazole ring instead of a pyrimidine ring.
1,2-Diphenyl-2-(benzothiazol-2-ylsulfanyl)ethanone: Features a benzothiazole ring.
Uniqueness
1,2-Diphenyl-2-(pyrimidin-2-ylsulfanyl)ethanone is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry, where the pyrimidine ring can interact with biological targets in ways that other heterocycles cannot. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
1,2-diphenyl-2-pyrimidin-2-ylsulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c21-16(14-8-3-1-4-9-14)17(15-10-5-2-6-11-15)22-18-19-12-7-13-20-18/h1-13,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFSWDGZRBVYPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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